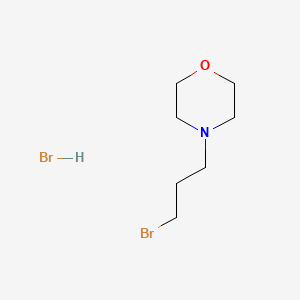

4-(3-Bromopropyl)morpholine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromopropyl)morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKDFWMGFIWGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615307 | |

| Record name | 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88806-06-8 | |

| Record name | 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Bromopropyl)morpholine hydrobromide CAS number

An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide (CAS No. 88806-06-8)

Abstract

This technical guide provides a comprehensive overview of this compound, identified by its Chemical Abstracts Service (CAS) number 88806-06-8.[1][2][3] Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, provides a robust synthesis protocol with mechanistic insights, explores its critical applications as a synthetic building block, and outlines essential safety and handling procedures. The morpholine moiety is a privileged pharmacophore in modern drug discovery, and this guide elucidates how this compound serves as a key intermediate for incorporating this valuable scaffold into novel therapeutic agents, particularly those targeting the central nervous system (CNS).

Chemical Identity and Physicochemical Properties

This compound is a salt form of the parent compound, 4-(3-bromopropyl)morpholine. The hydrobromide salt is often preferred in laboratory settings due to its higher stability, crystallinity, and ease of handling compared to the free base. It is crucial to distinguish this specific salt from the free base (CAS No. 125422-83-5) and other salt forms, as their molecular weights and physical properties differ significantly.[4][5]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 88806-06-8 | [1][2][6] |

| Molecular Formula | C₇H₁₅Br₂NO (or C H₁₄BrNO·HBr) | [1][2] |

| Molecular Weight | 289.01 g/mol | [1][2] |

| MDL Number | MFCD13176498 | [1] |

| SMILES | BrCCCN1CCOCC1.[H]Br | [2] |

| Typical Purity | ≥95% | [1] |

| Recommended Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a logical two-step process. The first step involves the formation of the free base via a nucleophilic substitution reaction, followed by salt formation with hydrobromic acid.

Synthetic Pathway Overview

The primary synthesis involves the mono-N-alkylation of morpholine with an excess of a 1,3-dihalopropanated electrophile, such as 1,3-dibromopropane. Using a molar excess of the dihaloalkane is critical to minimize the undesired dialkylation product. The resulting free base is then protonated with hydrobromic acid to yield the stable hydrobromide salt.

Caption: Two-step synthesis of 4-(3-Bromopropyl)morpholine HBr.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 4-(3-Bromopropyl)morpholine (Free Base)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to a suitable polar aprotic solvent, such as acetonitrile.

-

Causality: Acetonitrile is chosen to facilitate the Sₙ2 reaction. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr generated in situ, preventing the protonation of the starting morpholine and driving the reaction forward.

-

-

Addition of Electrophile: While stirring, add 1,3-dibromopropane (3.0 eq) dropwise to the mixture at room temperature.

-

Causality: A significant excess of 1,3-dibromopropane is used to favor mono-alkylation over the formation of the bis-morpholino propane byproduct.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude free base is often purified further by column chromatography.

Step 2: Formation of this compound

-

Dissolution: Dissolve the purified 4-(3-bromopropyl)morpholine free base (1.0 eq) in a minimal amount of a non-polar solvent, such as diethyl ether or isopropanol.

-

Protonation: Cool the solution in an ice bath. Slowly add a solution of hydrobromic acid (1.05 eq, e.g., 48% in water or HBr in acetic acid) dropwise with vigorous stirring.

-

Causality: The hydrobromide salt is typically insoluble in non-polar solvents, causing it to precipitate out of the solution upon formation. A slight excess of HBr ensures complete conversion.

-

-

Isolation: A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with cold diethyl ether to remove any unreacted starting material and residual acid. Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Applications in Drug Discovery and Organic Synthesis

The utility of this reagent lies in its bifunctional nature: the reactive bromopropyl group serves as an electrophilic handle for covalent bond formation, while the morpholine ring acts as a valuable pharmacophore.

A Versatile Synthetic Building Block

This compound is a key intermediate for introducing the morpholinopropyl moiety onto a wide range of nucleophilic scaffolds, including amines, phenols, thiols, and heterocycles. This alkylation reaction is fundamental in building more complex molecules for screening in drug discovery programs.

Caption: General workflow for using the reagent in synthesis.

The Morpholine Moiety: A Privileged Pharmacophore

The morpholine ring is prevalent in many approved drugs and clinical candidates. Its inclusion is a strategic choice by medicinal chemists for several reasons:

-

Improved Pharmacokinetics: The morpholine nitrogen has a pKa that is typically lower than other cyclic amines, which can reduce off-target toxicity. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties.[7][8]

-

Metabolic Stability: The ring is generally resistant to metabolic degradation, enhancing the half-life of a drug.[7]

-

CNS Permeability: The physicochemical properties of the morpholine ring can help molecules cross the blood-brain barrier (BBB), making it a valuable component in drugs targeting CNS disorders.[8]

-

Target Engagement: The ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with biological targets like kinases and G-protein coupled receptors.[7][8]

Recent reviews highlight the broad pharmacological activities of morpholine-containing compounds in areas such as neurodegenerative diseases, cancer, and inflammation.[7][9][10]

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols must be followed when handling this compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust. Eyewash stations and safety showers should be readily accessible.[12][13]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[11]

-

The recommended storage temperature is between 2°C and 8°C.[2]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound (CAS No. 88806-06-8) is more than just a chemical with a registration number; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the inherent value of its morpholine pharmacophore make it an indispensable building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for its safe and effective use in research and development, empowering scientists to leverage its properties in the rational design of novel, high-impact drug candidates.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. arctomsci.com [arctomsci.com]

- 3. parchem.com [parchem.com]

- 4. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]

- 5. 125422-83-5|4-(3-Bromopropyl)morpholine|BLD Pharm [bldpharm.com]

- 6. ivychem.com [ivychem.com]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

4-(3-Bromopropyl)morpholine hydrobromide molecular weight

An In-Depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, structure, and solubility. It further explores the causality behind its synthetic pathways, its versatile reactivity, and its significant applications in the field of drug development, particularly in the synthesis of compounds targeting the central nervous system. A detailed, field-tested experimental protocol for a typical N-alkylation reaction is provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize or are considering the use of this reagent in their synthetic endeavors.

Introduction: The Strategic Importance of the Morpholine Moiety

In the landscape of drug discovery, the morpholine heterocycle is a privileged scaffold. Its inclusion in a molecular structure often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][2] The morpholine ring's weak basicity and flexible chair-like conformation allow it to engage in various hydrophilic and lipophilic interactions, making it a valuable component in designing molecules that can effectively cross the blood-brain barrier.[1]

This compound serves as a critical and efficient reagent for introducing this valuable morpholinoalkyl group into target molecules. As a bifunctional compound—possessing a reactive bromopropyl chain and a protonated morpholine nitrogen—it offers a reliable method for constructing complex molecular architectures. This guide delves into the core technical aspects of this reagent, providing the in-depth knowledge required for its successful application in research and development.

Physicochemical Properties: A Quantitative Overview

The hydrobromide salt form of 4-(3-Bromopropyl)morpholine enhances its stability and handling characteristics compared to the free base, making it suitable for storage and use in various reaction conditions. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 289.01 g/mol | [3][4] |

| Molecular Formula | C₇H₁₅Br₂NO (or C₇H₁₄BrNO·HBr) | [3][4] |

| CAS Number | 88806-06-8 | [3][4] |

| Appearance | Off-white to pale yellow solid | - |

| Purity | Typically ≥95% | [4] |

| Melting Point | Data not consistently available | - |

| Boiling Point | Not applicable (decomposes) | [3] |

| Solubility | Soluble in water, methanol; partially soluble in polar aprotic solvents. | - |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a classic example of nucleophilic substitution, a cornerstone of organic chemistry. Understanding the mechanism provides insight into potential side reactions and purification strategies.

Synthetic Pathway

The most common and industrially scalable synthesis involves the reaction of morpholine with an excess of 1,3-dibromopropane.

-

Step 1: Nucleophilic Attack. Morpholine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

-

Step 2: Formation of the Free Base. This initial reaction forms the free base, 4-(3-bromopropyl)morpholine. Using an excess of 1,3-dibromopropane is crucial to minimize the formation of the dialkylated byproduct where a second morpholine molecule displaces the remaining bromide.

-

Step 3: Protonation. The resulting free base is then treated with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt, which can be easily isolated and purified.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of 4-(3-Bromopropyl)morpholine HBr.

Applications in Drug Development & Research

The primary utility of this compound is as an alkylating agent to introduce the 3-morpholinopropyl moiety. This functional group is prevalent in a wide range of pharmacologically active compounds.

-

Central Nervous System (CNS) Agents: The morpholine ring is known to improve brain permeability.[1] This reagent is therefore frequently used in the synthesis of antidepressants, antipsychotics, and neuroprotective agents.

-

Anticancer Therapeutics: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a morpholine group to enhance solubility and target engagement.[2][5] This reagent provides a direct route to incorporate this pharmacophore.

-

Linker Chemistry: In the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), flexible linkers are required. The propylmorpholine group can serve as a component of these linkers, connecting the active drug to the targeting moiety.

Experimental Protocol: N-Alkylation of a Phenolic Substrate

This protocol describes a representative, self-validating procedure for the alkylation of a generic phenol using this compound. The choice of a carbonate base is critical; it is strong enough to deprotonate the phenol but generally not strong enough to deprotonate the morpholinium salt, allowing the reaction to proceed with the free base form in situ.

Materials and Reagents

-

Phenolic Substrate (1.0 eq)

-

This compound (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1 M. Stir the suspension vigorously for 15 minutes at room temperature. Causality Note: The vigorous stirring and use of anhydrous solvent are essential to ensure efficient deprotonation of the phenol by the solid base.

-

Reagent Addition: Add this compound (1.2 eq) to the reaction mixture in one portion.

-

Heating: Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Insight: Heating accelerates the Sₙ2 reaction. The 1.2 molar excess of the alkylating agent helps drive the reaction to completion.

-

Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Self-Validation: The disappearance of the starting material spot on TLC is the primary indicator of reaction completion.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine (once). Causality Note: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.

Safety and Handling

As with any reactive chemical, proper safety protocols are mandatory when handling this compound.

-

Hazard Classification: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[6] The compound is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound, with a molecular weight of 289.01 g/mol , is more than just a chemical with a specific mass; it is a strategic tool for medicinal chemists. Its value lies in its ability to reliably introduce the pharmacologically significant morpholine moiety into a diverse range of molecular scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this versatile building block to its full potential, accelerating the discovery and development of novel therapeutics.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

Introduction: Unveiling a Key Pharmaceutical Building Block

An In-Depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide for Advanced Chemical Synthesis

In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount. Among these, this compound emerges as a crucial building block, valued for its unique combination of a reactive alkyl bromide and a polar morpholine moiety. This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth examination of its chemical structure, properties, synthesis, and applications. As a bifunctional molecule, it serves as a cornerstone for introducing the morpholinopropyl group into a wide array of complex molecular architectures, a common feature in many successful therapeutic agents.[1][2] The morpholine ring, in particular, is often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key pharmacophore, making this reagent indispensable in medicinal chemistry.[1][3]

Core Chemical and Physical Properties

This compound is the hydrobromide salt of the tertiary amine, 4-(3-bromopropyl)morpholine. The salt form enhances the compound's stability and simplifies its handling as a solid, compared to the free base which is a liquid.[4][5] Its structure features a saturated morpholine ring connected via a nitrogen atom to a three-carbon propyl chain, which is terminated by a bromine atom. This terminal bromine is a good leaving group, making the propyl chain an effective electrophile for alkylation reactions.

Physicochemical Data Summary

A comprehensive summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 88806-06-8 | [5][6][7][8] |

| Molecular Formula | C₇H₁₅Br₂NO (or C₇H₁₄BrNO·HBr) | [5][6][8] |

| Molecular Weight | 289.01 g/mol | [5][6] |

| IUPAC Name | 4-(3-bromopropyl)morpholine;hydrobromide | N/A |

| SMILES | BrCCCN1CCOCC1.[H]Br | [6] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Note: Properties such as melting point and boiling point are not consistently reported across suppliers.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, followed by salt formation. The following protocol represents a standard, field-proven methodology that ensures high yield and purity.

Causality in Experimental Design

The chosen synthetic strategy leverages the high nucleophilicity of the secondary amine in morpholine to displace a halide from a 1,3-dihalopropane. Using a reagent like 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond.[9] The subsequent conversion to the hydrobromide salt is a critical step; it precipitates the product, simplifying isolation and purification while yielding a stable, crystalline solid that is less hygroscopic and easier to handle than the free amine.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromopropane (1.0 eq) in a suitable solvent such as toluene or acetonitrile (approx. 5-10 mL per gram of dibromopropane).

-

Nucleophilic Addition: To the stirred solution, add morpholine (2.0 eq) dropwise at room temperature. The use of excess morpholine serves both as the nucleophile and as a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

-

Reflux: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: After cooling to room temperature, the mixture will contain the desired product and morpholine hydrobromide salt. Filter the mixture to remove the salt.[9] The filtrate is then washed sequentially with deionized water to remove any remaining morpholine salts and impurities.[9]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[9] Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-(3-bromopropyl)morpholine free base as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution is acidic.

-

Isolation and Purification: The this compound product will precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically high, often exceeding 80-90%.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound lies in its ability to act as a versatile linker, covalently attaching the morpholinopropyl functional group to various scaffolds. This moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2]

Role as a Key Intermediate

-

Alkylation of Nucleophiles: The primary application involves the Sₙ2 reaction where a nucleophile (such as an amine, thiol, or phenoxide) displaces the bromide ion. This forms a new carbon-nucleophile bond, effectively tethering the morpholinopropyl chain to a molecule of interest.

-

Improving Pharmacokinetics: The morpholine ring is a polar, basic heterocycle that can significantly improve a drug candidate's aqueous solubility and overall physicochemical profile.[2] Its ability to act as a hydrogen bond acceptor can enhance binding to biological targets.

-

Examples in Pharmaceuticals: The morpholine heterocycle is a core component of several important drugs. For instance, it is a building block for the antibiotic Linezolid and the anticancer agent Gefitinib (Iressa).[2] While these may not use this exact bromide intermediate, its utility in synthesizing analogs and novel compounds with similar pharmacophores is clear. It is also used in the synthesis of the analgesic dextromoramide .[2]

Conceptual Drug Synthesis Pathway

Caption: Role as a linker in conjugating a morpholinopropyl group to a drug scaffold.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential for laboratory safety.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[6]

Recommended Precautions

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]

Conclusion

This compound is a high-value reagent for chemical and pharmaceutical research. Its well-defined structure, reliable synthetic protocol, and the desirable properties imparted by the morpholinopropyl group make it a powerful tool for drug design and synthesis. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively leverage this intermediate to construct novel molecules with enhanced therapeutic potential, accelerating the journey from laboratory discovery to clinical application.

References

- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Morpholine, 4-(3-bromopropyl)-, hydrobromide | 88806-06-8 [chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromopropyl)morpholine hydrobromide is a key synthetic intermediate widely utilized in the pharmaceutical and chemical industries. Its bifunctional nature, incorporating a reactive bromopropyl group and a versatile morpholine moiety, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, safety considerations, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The hydrobromide salt of 4-(3-Bromopropyl)morpholine exists as a stable, crystalline solid, which enhances its ease of handling and storage compared to its free base form. A thorough understanding of its physicochemical properties is crucial for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 88806-06-8 | [1][2] |

| Molecular Formula | C₇H₁₅Br₂NO | [1][2] |

| Molecular Weight | 289.01 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Data not available | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water. Solubility in organic solvents such as ethanol, methanol, and DMSO is expected to be good, facilitating its use in a variety of reaction conditions. | [4] |

Note on the Free Base (4-(3-Bromopropyl)morpholine, CAS: 125422-83-5):

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄BrNO | [3][5][6] |

| Molecular Weight | ~208.10 g/mol | [3][5][6] |

| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg | [5] |

| Flash Point | 100.5 ± 23.2 °C | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of morpholine with an excess of 1,3-dibromopropane. The morpholine acts as a nucleophile, displacing one of the bromide ions from the 1,3-dibromopropane. The resulting tertiary amine is then protonated by the hydrobromic acid generated in situ or added to precipitate the stable hydrobromide salt.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a solution of morpholine in a suitable aprotic solvent (e.g., toluene, acetonitrile).

-

Addition of Reagent: 1,3-dibromopropane is added dropwise to the stirred solution of morpholine at room temperature. An excess of 1,3-dibromopropane is used to favor the mono-alkylation product.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated morpholine hydrobromide (a byproduct) is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be purified by column chromatography or by precipitation of the hydrobromide salt. To precipitate the salt, the crude free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrobromic acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the morpholine ring protons and the propyl chain protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear as distinct multiplets. The protons of the propyl chain will also show characteristic splitting patterns and chemical shifts, with the methylene group attached to the bromine atom being the most downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring and the propyl chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.

A general understanding of the NMR patterns for morpholine derivatives is beneficial for spectral interpretation.[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching vibrations of the alkyl groups.

-

C-O-C stretching of the ether linkage in the morpholine ring.

-

C-N stretching of the tertiary amine.

-

N-H stretching from the hydrobromide salt.

-

C-Br stretching.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[10]

Role as an Alkylating Agent

The primary utility of this compound lies in its function as an alkylating agent. The bromopropyl group is susceptible to nucleophilic substitution, allowing for the introduction of the morpholinopropyl moiety onto various scaffolds. This is a common strategy in the late-stage functionalization of drug candidates to modulate their biological properties.[11]

Synthesis of Active Pharmaceutical Ingredients (APIs)

This intermediate is used in the synthesis of various APIs, including but not limited to, anticancer agents, central nervous system drugs, and cardiovascular medications. The morpholine ring can impart desirable properties such as improved aqueous solubility and can act as a hydrogen bond acceptor, influencing drug-receptor interactions.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Skin and eye irritation: The compound may cause irritation upon contact.[12]

-

Harmful if swallowed or inhaled: Appropriate personal protective equipment should be used to avoid ingestion and inhalation.[12]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry. Its stable, crystalline nature and reactive functionality make it an ideal building block for the introduction of the morpholinopropyl moiety in drug discovery and development projects. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in the synthesis of novel and improved therapeutic agents.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. arctomsci.com [arctomsci.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]

- 6. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Determining the Solubility of 4-(3-Bromopropyl)morpholine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed framework for understanding and determining the solubility of 4-(3-Bromopropyl)morpholine hydrobromide. Recognizing that readily available public data on this specific compound is scarce, this document focuses on empowering researchers with the foundational knowledge and robust experimental protocols necessary to generate reliable solubility data in-house. The methodologies outlined herein are grounded in established principles of physical chemistry and are widely adopted in the pharmaceutical industry for their accuracy and reproducibility.

Introduction: The Significance of Solubility for this compound

This compound is a morpholine derivative of interest in synthetic chemistry and drug discovery. Its chemical structure, featuring a polar morpholine ring and a hydrobromide salt, suggests a predisposition for solubility in aqueous and polar organic solvents. The parent molecule, morpholine, is miscible with water, and its hydrohalide salts, such as morpholine hydrochloride, also exhibit good water solubility.[1][2][3][4] A structurally similar compound, 4-(2-Bromoethyl)morpholine hydrobromide, has been noted to be soluble in water, acetone, ethanol, and ether.

Understanding the precise solubility of this compound is critical for a multitude of applications in research and development. In drug discovery, solubility is a pivotal parameter that influences bioavailability, formulation development, and the design of in vitro assays.[5] For synthetic chemists, solubility data is essential for reaction setup, purification, and product isolation. This guide will provide the necessary tools to quantify this crucial physicochemical property.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid form.[5] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

-

Kinetic Solubility: This is a measure of the concentration of a compound in solution at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[7] This high-throughput method is often used in early drug discovery to quickly assess the solubility of large numbers of compounds.[7][8]

The choice between these methods depends on the stage of research and the intended application of the data. Thermodynamic solubility is crucial for formulation and biopharmaceutical classification, while kinetic solubility is valuable for screening and lead optimization.[5][7]

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step protocols for determining the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[6]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended agitation time is crucial for reaching thermodynamic equilibrium.[9]

-

Phase Separation: After incubation, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (see section 3.3).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for rapid screening.[8][10]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which the compound precipitates out of solution is detected by measuring the light scattering of the resulting suspension.[10]

Materials and Equipment:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Nephelometer (plate reader with light scattering capabilities)

-

Liquid handling robot or multichannel pipettes

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense the aqueous buffer into the wells of a microtiter plate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first row of wells and perform serial dilutions across the plate to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[11]

-

Measurement: Measure the light scattering in each well using a nephelometer. The instrument detects the turbidity caused by the precipitation of the compound.

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[12]

Concentration Analysis by UV-Vis Spectroscopy

This is a common method for quantifying the concentration of a dissolved compound in the filtrate from the shake-flask method.[13]

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law).

Protocol:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of the compound with known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.[13]

-

Measure Sample Absorbance: Measure the absorbance of the filtered supernatant from the shake-flask experiment at the λmax. If the absorbance is too high, dilute the sample with a known volume of solvent to bring it within the linear range of the calibration curve.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the (diluted) sample. If diluted, multiply by the dilution factor to determine the original concentration in the saturated solution.[14]

Data Presentation

The generated solubility data should be organized in a clear and concise manner. The following table provides a template for recording your findings.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Standard Deviation |

| Deionized Water | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| DMSO | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 37 | Shake-Flask | |||

| PBS (pH 7.4) | 37 | Nephelometry |

Conclusion

While direct solubility data for this compound is not readily published, its structural characteristics suggest good solubility in polar solvents. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to confidently and accurately determine both the thermodynamic and kinetic solubility of this compound. The application of these robust methods will yield reliable data crucial for advancing research and development efforts in any field utilizing this chemical entity.

References

- 1. Morpholine [drugfuture.com]

- 2. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. atamankimya.com [atamankimya.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

4-(3-Bromopropyl)morpholine hydrobromide safety and handling

An In-depth Technical Guide to the Safe Handling and Use of 4-(3-Bromopropyl)morpholine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a reactive alkylating agent commonly utilized in pharmaceutical synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical rationale behind the recommended safety measures, offering a framework for risk assessment and management in a research and development setting. It is intended for laboratory personnel who require a deep, actionable understanding of the hazards associated with this compound and the best practices for its safe utilization.

Chemical and Physical Properties

This compound is a salt of a tertiary amine, presenting as a solid at room temperature.[1] Its structure combines a reactive bromopropyl group with a morpholine ring, a common scaffold in medicinal chemistry. The hydrobromide salt form generally confers greater stability and easier handling compared to the free base.

| Property | Value | Source |

| CAS Number | 88806-06-8 | [2][3] |

| Molecular Formula | C7H15Br2NO | [1][2] |

| Molecular Weight | 289.01 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [3] |

The key feature dictating its reactivity and toxicological profile is the bromopropyl moiety, which functions as an alkylating agent. This reactivity is fundamental to its utility in synthesis but also the primary source of its hazards.

Hazard Identification and Toxicological Profile

The primary hazards of this compound are associated with its irritant properties and its potential as an alkylating agent.[4][5][6]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [4]

Mechanism of Toxicity: The Alkylating Agent

The carbon-bromine bond in the propyl chain is polarized, rendering the carbon atom electrophilic. This makes the compound susceptible to nucleophilic attack by biological macromolecules such as DNA, RNA, and proteins. While specific toxicological data for this compound is not extensively published, the hazards of alkylating agents are well-documented. Their ability to indiscriminately alkylate biological molecules can lead to cytotoxicity and mutagenicity. Therefore, it should be handled with the same precautions as other potentially hazardous alkylating agents.

Logical Relationship: From Chemical Structure to Biological Hazard

References

A Technical Guide to the Application of 4-(3-Bromopropyl)morpholine Hydrobromide in Modern Drug Discovery

Executive Summary: 4-(3-Bromopropyl)morpholine hydrobromide is a pivotal reagent in medicinal chemistry, primarily serving as a robust building block for the synthesis of complex active pharmaceutical ingredients (APIs). Its utility stems from its bifunctional nature: a reactive bromopropyl group that readily undergoes nucleophilic substitution and a morpholine moiety, which is recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic properties to drug candidates. This guide provides an in-depth analysis of its chemical properties, mechanism of action, and practical application in API synthesis, complete with a detailed experimental protocol and safety considerations for research and development professionals.

The Strategic Importance of the Morpholine Scaffold

In the landscape of drug design and development, the morpholine heterocycle is a recurring and valuable motif.[1] Its frequent appearance in approved and experimental drugs has earned it the status of a privileged structure.[2] The strategic incorporation of a morpholine ring into a potential drug molecule is a common tactic used by medicinal chemists to enhance a compound's overall profile.[1][3]

The advantages are rooted in its unique physicochemical properties:

-

Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often improves a compound's solubility and bioavailability.[3]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.[2]

-

Favorable Pharmacokinetics: The inclusion of this scaffold can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1][4]

-

Potency and Selectivity: The morpholine moiety can form crucial interactions with biological targets, such as enzymes and receptors, contributing directly to the compound's potency and selectivity.[2]

This compound serves as a premier reagent for introducing this beneficial "morpholinopropyl" side chain onto a parent molecule, making it an indispensable tool in the synthesis of novel therapeutics.[5]

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is critical for its effective and safe use in a laboratory setting. The hydrobromide salt form offers enhanced stability and easier handling compared to its free base counterpart.

| Property | Value | Source |

| CAS Number | 88806-06-8 | [6] |

| Molecular Formula | C₇H₁₅Br₂NO | [6] |

| Molecular Weight | 289.01 g/mol | [6] |

| Appearance | Solid | [7] |

| Boiling Point | 242.6±25.0 °C at 760 mmHg (for free base) | [8] |

| Density | 1.3±0.1 g/cm³ (for free base) | [8] |

Safety and Handling Summary: this compound and its free base are classified as hazardous substances.[9] The compound is harmful if swallowed and can cause severe skin burns and eye damage.[9][10] It is crucial to handle this reagent within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] The substance is hygroscopic and should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources.[9]

Core Synthetic Utility: A Versatile Alkylating Agent

The primary function of this compound is to act as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the bromine is electron-deficient, making it susceptible to attack by a wide range of nucleophiles, such as amines, phenols, thiols, and carbanions.

The general mechanism involves the displacement of the bromide ion (a good leaving group) by a nucleophile (Nu:), resulting in the formation of a new covalent bond and attaching the morpholinopropyl group to the nucleophilic molecule. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the hydrobromic acid generated and, if necessary, to deprotonate the nucleophile to increase its reactivity.

Case Study: A Key Intermediate in API Synthesis

The strategic value of this compound is best illustrated through its application in the synthesis of targeted therapies. A closely related analog, 4-(3-chloropropyl)morpholine, is an indispensable intermediate for producing Gefitinib, a tyrosine kinase inhibitor used to treat certain types of cancer.[12] The brominated version serves the same synthetic purpose, often with higher reactivity.

In this context, the reagent is used to install the morpholinopropyl ether side chain, which is crucial for the drug's activity and pharmacokinetic profile. The synthesis involves the alkylation of a phenolic hydroxyl group on the quinazoline core of the drug precursor.

Experimental Protocol: General Procedure for N-Alkylation

This section provides a validated, step-by-step methodology for a typical N-alkylation reaction using this compound with a generic secondary amine as the nucleophile.

Objective: To covalently attach the morpholinopropyl moiety to a secondary amine (R₂NH).

Materials:

| Reagent/Material | Role | Molar Ratio |

| Secondary Amine (R₂NH) | Nucleophile | 1.0 equiv |

| 4-(3-Bromopropyl)morpholine HBr | Electrophile | 1.1 equiv |

| Anhydrous Potassium Carbonate (K₂CO₃) | Base | 2.5 equiv |

| Anhydrous Acetonitrile (MeCN) | Solvent | - |

| Round-bottom flask, condenser | Glassware | - |

| Magnetic stirrer, heating mantle | Equipment | - |

| TLC plates, Ethyl Acetate/Hexanes | Monitoring | - |

Workflow Diagram:

Detailed Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv). Add anhydrous acetonitrile (approx. 10 mL per mmol of amine). Stir the resulting suspension at room temperature for 10 minutes.

-

Addition of Electrophile: Add this compound (1.1 equiv) to the stirring suspension. The hydrobromide salt is used directly, as the base is sufficient to neutralize the HBr and generate the free base form of the reagent in situ.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot typically indicates reaction completion (usually within 4-12 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with water and brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification & Characterization: If necessary, purify the product further using column chromatography on silica gel. The identity and purity of the final N-alkylated product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating protocol ensures the removal of inorganic byproducts through filtration and washing, while TLC monitoring confirms the consumption of starting materials before proceeding, ensuring an efficient and clean synthesis.[13]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design in pharmaceutical sciences. Its utility as a robust alkylating agent provides a reliable method for incorporating the pharmacokinetically advantageous morpholine scaffold into drug candidates. By enabling the synthesis of complex and effective APIs, this reagent plays a critical role in advancing the pipeline of modern therapeutics, from initial discovery to process development. A thorough understanding of its properties, reactivity, and handling is essential for any scientist working at the forefront of drug development.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. arctomsci.com [arctomsci.com]

- 7. parchem.com [parchem.com]

- 8. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(3-Bromopropyl)morpholine Hydrobromide

This guide provides a detailed exploration of 4-(3-Bromopropyl)morpholine hydrobromide, focusing on its fundamental mechanism of action and its application as a pivotal building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical reactivity with its role in the creation of targeted therapeutics.

Introduction: A Versatile Synthetic Tool in Medicinal Chemistry

This compound is a heterocyclic compound widely utilized in organic synthesis. Its structure is characterized by a morpholine ring connected to a reactive bromopropyl chain, and it is typically supplied as a stable hydrobromide salt. The true value of this molecule lies not in its own inherent biological activity, but in its function as a versatile synthetic intermediate.

The morpholine moiety is considered a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can confer a range of beneficial physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles, such as increased permeability across the blood-brain barrier.[1][2] The presence of the basic nitrogen and the ether oxygen in the morpholine ring allows for a unique balance of hydrophilicity and lipophilicity.[1]

The core utility of this compound, however, is derived from the reactive 3-bromopropyl group. This functional group enables the covalent attachment of the morpholino-propyl moiety to a wide array of molecular scaffolds, making it an invaluable tool for lead optimization and the synthesis of complex bioactive molecules.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br₂NO | PubChem |

| Molecular Weight | 289.01 g/mol | [4] |

| CAS Number | 88806-06-8 | [4] |

| Appearance | Solid | Commercial Suppliers |

| Primary Function | Alkylating Agent / Synthetic Building Block | [3][5] |

Core Mechanism of Action: Nucleophilic Alkylation

The primary and direct mechanism of action of this compound is its function as an alkylating agent. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (in this case, the bromide ion).[7][8] The reaction occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.[6] This "backside attack" results in an inversion of stereochemistry if the carbon is chiral, a key feature of the SN2 mechanism.[8]

The rate of the SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[9] Common nucleophiles that react with this compound include amines, phenols, thiols, and carbanions, leading to the formation of N-alkylated, O-alkylated (ethers), and S-alkylated products, respectively.

Figure 1: Generalized SN2 reaction mechanism of a nucleophile with the bromopropyl group.

Applications in Drug Discovery & Downstream Biological Mechanisms

The utility of this compound is best understood through the biological mechanisms of the final drug molecules it helps to create. The morpholino-propyl moiety is incorporated to either interact with a biological target or to modulate the drug's overall properties.

Synthesis of Kinase Inhibitors: The Case of Gefitinib

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[10] Several synthetic routes for Gefitinib utilize a morpholino-containing alkylating agent, such as 4-(3-chloropropyl)morpholine, to introduce the side chain that is crucial for its solubility and pharmacokinetic profile.[10][11][12] This side chain is attached via an O-alkylation (etherification) reaction with a phenolic hydroxyl group on the quinazoline core.[10]

Downstream Mechanism: EGFR is a receptor tyrosine kinase that, upon activation, initiates the PI3K/AKT signaling pathway, leading to cell proliferation and survival.[13] Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and blocking downstream signaling.[14] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells. The morpholine group enhances the drug's solubility and overall drug-like properties.

Building Blocks for Antibiotics: Precursors to Linezolid

Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria.[3][15] Its synthesis involves the use of a 3-fluoro-4-morpholinylaniline precursor.[3][5][15] While not a direct reaction of this compound, the morpholine ring is a key component of this precursor, highlighting the importance of the morpholine scaffold in this class of antibiotics.[5]

Downstream Mechanism: Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[3]

Development of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a major therapeutic target.[16][17] The morpholine ring is a common feature in many PI3K inhibitors, as it can form key hydrogen bonds within the ATP-binding pocket of the enzyme.[18][19] For example, in the well-characterized PI3K inhibitor ZSTK474, two morpholine groups are present on a triazine core.[20] this compound serves as a valuable reagent to synthesize derivatives of PI3K inhibitors, allowing for the exploration of structure-activity relationships by attaching the morpholino-propyl group to various core scaffolds.[13][21]

Downstream Mechanism: PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates downstream kinases, most notably AKT.[22] Activated AKT then phosphorylates numerous substrates, promoting cell survival, growth, and proliferation. By inhibiting PI3K, morpholine-containing drugs block the production of PIP3, leading to the deactivation of the entire downstream pathway. This inhibition can be observed experimentally by a decrease in the phosphorylation of AKT.[21][22]

Figure 2: Simplified PI3K/AKT signaling pathway and points of inhibition.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols for key experimental procedures.

General Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound.

Materials:

-

This compound

-

Secondary amine of interest

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add the secondary amine (1.0 equivalent) and dissolve it in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0-3.0 equivalents). The base is necessary to neutralize the hydrobromide salt and the HBr generated during the reaction.

-

Add this compound (1.1-1.2 equivalents).

-

Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.[23]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

In Vitro PI3K Kinase Assay (TR-FRET)

This protocol outlines a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a test compound (e.g., a newly synthesized morpholine derivative) against a PI3K isoform.

Materials:

-

Recombinant PI3K enzyme (e.g., PI3Kα)

-

Test compound (serially diluted)

-

Kinase reaction buffer

-

Substrate (PIP2) and ATP mixture

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-product antibody and a fluorescently tagged product tracer)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[24]

-

Add 2.5 µL of the PI3K enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60-90 minutes.[24]

-

Stop the reaction and detect the product by adding the TR-FRET detection reagents according to the manufacturer's instructions.

-

Incubate for an additional 30-60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader.

-

Calculate the ratio of the acceptor and donor fluorescence signals and plot the results against the compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Western Blot for AKT Phosphorylation

This protocol is used to assess the cellular activity of a PI3K inhibitor by measuring the phosphorylation of its downstream target, AKT.

Materials:

-

Cancer cell line of interest (e.g., MCF7, T47D)

-

Cell culture medium, fetal bovine serum (FBS), and growth factors (e.g., IGF-1)

-

Test compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the test compound for 2 hours. Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[24]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize samples to contain equal amounts of protein (e.g., 20-30 µg), add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[25]

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody against phospho-Akt (p-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

-

Re-probing for Total Akt: To normalize for protein loading, strip the membrane and re-probe with the antibody against total Akt.[22]

-

Analysis: Quantify the band intensities for both p-Akt and total Akt. The ratio of p-Akt to total Akt indicates the level of pathway inhibition.

Conclusion

This compound is a quintessential example of a synthetic building block whose mechanism of action is defined by its chemical reactivity. Its role as an alkylating agent, proceeding through an SN2 mechanism, allows for the strategic incorporation of the beneficial morpholine moiety into a diverse range of molecular architectures. This guide has demonstrated that while the direct action of the title compound is chemical, its ultimate impact is biological, enabling the synthesis of targeted therapeutics that modulate critical cellular pathways in diseases ranging from cancer to bacterial infections. The provided protocols offer a practical framework for researchers to utilize this versatile reagent in the synthesis and evaluation of novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. lcms.cz [lcms.cz]

- 6. SN2 reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SN2 Reaction Mechanism [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ukm.my [ukm.my]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.de [thieme-connect.de]

- 15. asianpubs.org [asianpubs.org]

- 16. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]